molecular formula C75H117N23O15 B12783107 Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) CAS No. 944152-19-6

Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl)

Cat. No.: B12783107
CAS No.: 944152-19-6
M. Wt: 1580.9 g/mol
InChI Key: RUNRQSGUAWXIHW-OEAXVDIOSA-N
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Description

Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and diaminobutanoyl groups. Cyclic peptides like this one are of significant interest in various fields due to their stability and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry for characterization.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) can undergo various chemical reactions, including:

    Oxidation: This can occur at the tryptophan residues, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Amino groups in the diaminobutanoyl residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of tryptophan residues can yield oxindole derivatives, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclic peptide formation.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides with desired properties.

Mechanism of Action

The mechanism of action of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-alanyl-L-glutamyl): Another cyclic peptide with different amino acid composition.

    Cyclo(L-alanyl-L-proline): A simpler cyclic peptide with fewer amino acids.

    Cyclo(L-alanyl-L-lysyl): Contains lysine residues, offering different chemical properties.

Uniqueness

Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is unique due to its complex structure and the presence of multiple diaminobutanoyl groups. This complexity can confer unique biological activities and stability compared to simpler cyclic peptides.

Properties

CAS No.

944152-19-6

Molecular Formula

C75H117N23O15

Molecular Weight

1580.9 g/mol

IUPAC Name

(3R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-30-(4-aminobutyl)-9,15,18,24,27,33-hexakis(2-aminoethyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone

InChI

InChI=1S/C75H117N23O15/c1-5-40(2)60-72(110)91-54(25-32-81)67(105)86-49(18-10-11-27-76)64(102)88-51(22-29-78)65(103)89-53(24-31-80)68(106)93-56(36-43-38-83-47-16-8-6-14-45(43)47)69(107)90-52(23-30-79)66(104)87-50(21-28-77)63(101)85-41(3)62(100)92-55(26-33-82)74(112)98-35-13-20-59(98)75(113)97-34-12-19-58(97)71(109)96-61(42(4)99)73(111)94-57(70(108)95-60)37-44-39-84-48-17-9-7-15-46(44)48/h6-9,14-17,38-42,49-61,83-84,99H,5,10-13,18-37,76-82H2,1-4H3,(H,85,101)(H,86,105)(H,87,104)(H,88,102)(H,89,103)(H,90,107)(H,91,110)(H,92,100)(H,93,106)(H,94,111)(H,95,108)(H,96,109)/t40-,41-,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-/m0/s1

InChI Key

RUNRQSGUAWXIHW-OEAXVDIOSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN

Origin of Product

United States

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